2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide
Overview
Description
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various alkyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile and 1,3-diketones, under acidic or basic conditions to form the pyrazoloquinoline core.
Alkylation: The pyrazoloquinoline core is then alkylated using alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the desired alkyl groups.
Amidation: The final step involves the reaction of the alkylated pyrazoloquinoline with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with new functional groups.
Scientific Research Applications
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide: Similar structure with a butanamide group instead of propanamide.
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide is unique due to its specific alkyl substituents and the presence of the propanamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(4,5)6)10-14-9-13(3)7-8-16(14)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGCIWSLGHTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C(C)(C)C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320809 | |
Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713084-88-9 | |
Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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